Superior in vitro Potency of Pristinamycin Against S. pneumoniae Relative to Quinupristin/Dalfopristin
Pristinamycin demonstrates consistently lower MIC90 values against clinical S. pneumoniae strains compared to the injectable streptogramin quinupristin/dalfopristin, irrespective of penicillin or erythromycin resistance phenotypes [1].
| Evidence Dimension | MIC90 against Streptococcus pneumoniae clinical isolates |
|---|---|
| Target Compound Data | 0.25 mg/L for all resistance phenotypes (n=200 strains) |
| Comparator Or Baseline | Quinupristin/dalfopristin: MIC90 0.5 mg/L to 1 mg/L depending on phenotype |
| Quantified Difference | Pristinamycin MIC90 is 2- to 4-fold lower than comparator |
| Conditions | Agar dilution method; 200 clinical isolates with varying susceptibility to penicillin G and erythromycin |
Why This Matters
For pneumococcal infection research or clinical development, pristinamycin's lower MIC90 may translate to a more favorable pharmacodynamic target attainment, potentially supporting oral dosing where quinupristin/dalfopristin requires intravenous administration.
- [1] Lozniewski A, Lion C, Mory F, Weber M. Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae. Pathol Biol (Paris). 2000;48(5):463-466. View Source
